molecular formula C22H19NO5 B3572788 2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3572788
M. Wt: 377.4 g/mol
InChI Key: HJSYEULIMHOLKC-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide is an organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-formyl-2-methoxyphenol and 4-phenoxyaniline.

    Formation of Intermediate: The first step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: This intermediate is then reacted with 4-phenoxyaniline under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification Processes: Implementing purification processes like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major product would be 2-(4-carboxy-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide.

    Reduction: The major product would be 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide.

    Substitution: Depending on the substituent introduced, various derivatives can be formed.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-26-21-13-16(14-24)7-12-20(21)27-15-22(25)23-17-8-10-19(11-9-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYEULIMHOLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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